

Application Notes and Protocols for In Vivo Experimental Design of BI-1935

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH increases the endogenous levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and potentially anti-cancer properties. This document provides detailed application notes and protocols for the in vivo experimental design of **BI-1935**, particularly focusing on its application in cancer research. While direct in vivo cancer studies using **BI-1935** are not extensively published, the following protocols are based on established methodologies for the broader class of sEH inhibitors and can be adapted for **BI-1935**.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of BI-1935



Property	Value	Reference
Target	Soluble Epoxide Hydrolase (sEH)	[1][2]
IC50 (human sEH)	7 nM	[1]
Molecular Weight	498.5 g/mol	[3]
Molecular Formula	C24H21F3N6O3	[3]
Suitability	In vitro and in vivo experiments	[1]

Table 2: Example In Vivo Dosing and Formulation for a

Soluble Epoxide Hydrolase Inhibitor (sEHi)

Parameter	Recommendation	Notes
Animal Model	Syngeneic mouse tumor models (e.g., MC38, B16-F10)	To evaluate the effects on the tumor microenvironment and in combination with immunotherapy.
Formulation	Dependent on the physicochemical properties of the final compound. A common vehicle is Solutol HS 15 (10%) and sterile water.	It is crucial to perform formulation and stability studies for BI-1935.
Dosing Route	Oral gavage (p.o.) or intraperitoneal (i.p.) injection	Oral administration is often preferred for chronic studies.
Example Dose	10 mg/kg, administered daily	This is a starting point based on other sEH inhibitors; doseresponse studies are essential. [1]
Control Groups	Vehicle control; Isotype control (for immunotherapy combinations)	Essential for validating the specific effects of BI-1935.



Experimental Protocols

Protocol 1: Evaluation of BI-1935 as a Monotherapy in a Syngeneic Mouse Cancer Model

Objective: To determine the anti-tumor efficacy of **BI-1935** as a single agent.

Materials:

- BI-1935
- Vehicle (e.g., 10% Solutol HS 15 in sterile water)
- Syngeneic tumor cells (e.g., MC38 colorectal carcinoma)
- 6-8 week old C57BL/6 mice
- · Calipers for tumor measurement
- Standard animal housing and care facilities

Methodology:

- Tumor Cell Implantation: Subcutaneously implant 1 x 10⁶ MC38 cells in the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
- Randomization: Randomize mice into two groups (n=10 per group):
 - Group 1: Vehicle control (administered daily by oral gavage)
 - Group 2: **BI-1935** (10 mg/kg, administered daily by oral gavage)
- Treatment: Administer the respective treatments for a predefined period (e.g., 21 days).
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5×10^{-2} length x width²).



- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
- Data Analysis: Compare tumor growth curves between the vehicle and BI-1935 treated groups. Statistically analyze differences in tumor volume and survival.

Protocol 2: Evaluation of BI-1935 in Combination with an Immune Checkpoint Inhibitor

Objective: To assess the synergistic anti-tumor effect of **BI-1935** with an anti-PD-1 antibody. Recent studies have shown that sEH inhibition can enhance the efficacy of immune checkpoint inhibitors (ICI)[1][2].

Materials:

- BI-1935
- Anti-PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Vehicle
- Syngeneic tumor cells (e.g., B16-F10 melanoma)
- 6-8 week old C57BL/6 mice

Methodology:

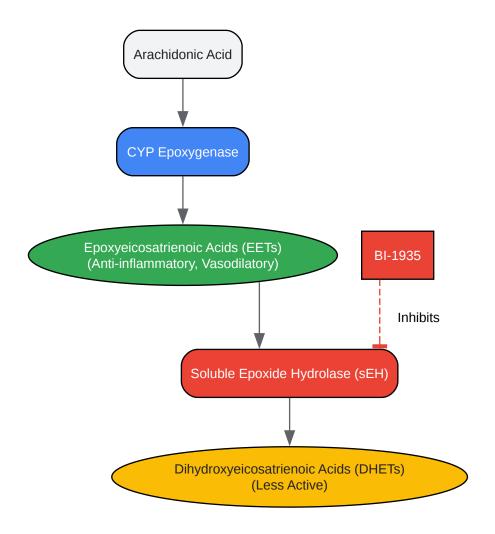
- Tumor Cell Implantation: Subcutaneously implant 5 x 10⁵ B16-F10 cells in the flank of each mouse.
- Tumor Growth and Randomization: Once tumors are established (e.g., 30-50 mm³), randomize mice into four groups (n=10 per group):
 - Group 1: Vehicle + Isotype control
 - Group 2: BI-1935 + Isotype control



- Group 3: Vehicle + anti-PD-1 antibody
- Group 4: BI-1935 + anti-PD-1 antibody
- Treatment Schedule:
 - BI-1935 (10 mg/kg) or vehicle is administered daily by oral gavage starting from the day of randomization.
 - \circ Anti-PD-1 antibody or isotype control (e.g., 200 μ g/mouse) is administered intraperitoneally on days 7, 10, and 13 post-tumor implantation.
- Monitoring and Endpoint: Monitor tumor growth and animal well-being as described in Protocol 1.
- Data Analysis: Compare tumor growth inhibition and survival rates across all four groups to determine if the combination therapy provides a synergistic effect.

Mandatory Visualization

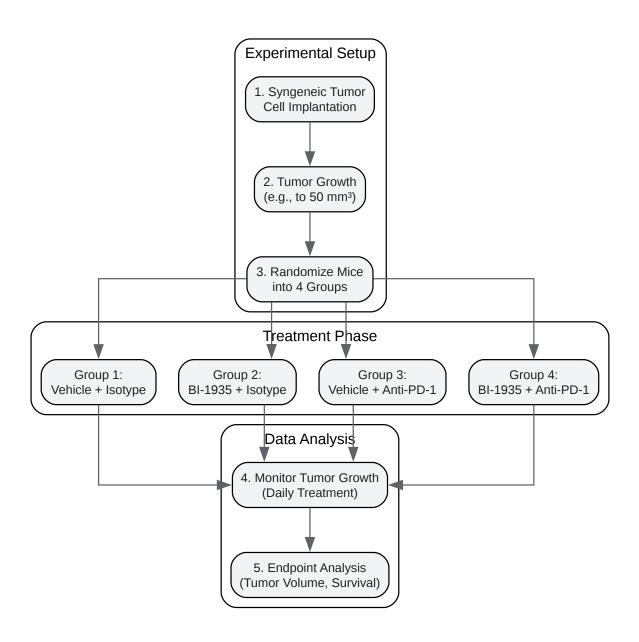




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Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by BI-1935.





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Caption: Experimental workflow for evaluating **BI-1935** in combination with immunotherapy.

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